molecular formula C12H18N2O B13026821 Phenyl L-Isoleucinamide

Phenyl L-Isoleucinamide

Cat. No.: B13026821
M. Wt: 206.28 g/mol
InChI Key: MXMLKKMRAVCXGY-ONGXEEELSA-N
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Description

Phenyl L-Isoleucinamide is a chemical compound with the molecular formula C20H24N2O3 It is known for its unique structure, which includes a phenyl group attached to an isoleucine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl L-Isoleucinamide can be synthesized through several synthetic routes. One common method involves the reaction of L-isoleucine with phenyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of advanced analytical techniques like high-performance liquid chromatography (HPLC) ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Phenyl L-Isoleucinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced amides.

    Substitution: The phenyl group in this compound can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride for bromination.

Major Products Formed

    Oxidation: Formation of phenyl isoleucine oxides.

    Reduction: Formation of reduced amides.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

Phenyl L-Isoleucinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in protein interactions and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phenyl L-Isoleucinamide involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The compound may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the active site. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief.

Comparison with Similar Compounds

Similar Compounds

    Phenyl L-Valinamide: Similar structure but with a valine derivative instead of isoleucine.

    Phenyl L-Leucinamide: Contains a leucine derivative.

    Phenyl L-Alaninamide: Features an alanine derivative.

Uniqueness

Phenyl L-Isoleucinamide is unique due to its specific isoleucine derivative, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research applications.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

(2S,3S)-2-amino-3-methyl-N-phenylpentanamide

InChI

InChI=1S/C12H18N2O/c1-3-9(2)11(13)12(15)14-10-7-5-4-6-8-10/h4-9,11H,3,13H2,1-2H3,(H,14,15)/t9-,11-/m0/s1

InChI Key

MXMLKKMRAVCXGY-ONGXEEELSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NC1=CC=CC=C1)N

Canonical SMILES

CCC(C)C(C(=O)NC1=CC=CC=C1)N

Origin of Product

United States

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